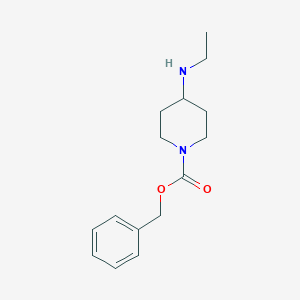

Benzyl 4-(ethylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-(ethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-16-14-8-10-17(11-9-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRCCDZHIDRWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633437 | |

| Record name | Benzyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159874-38-1 | |

| Record name | Benzyl 4-(ethylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-(ethylamino)piperidine-1-carboxylate

This guide provides a comprehensive technical overview of Benzyl 4-(ethylamino)piperidine-1-carboxylate, a key intermediate in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, analysis, and applications.

Core Compound Identification and Properties

This compound is a disubstituted piperidine derivative. The presence of a benzyl carbamate protecting group on the piperidine nitrogen and an ethylamino group at the C4 position makes it a versatile building block for more complex molecules.

Chemical Identity

-

Compound Name: this compound

-

Synonyms: 4-Ethylamino-piperidine-1-carboxylic acid benzyl ester[1]

-

CAS Number:

-

Molecular Formula: C15H22N2O2[1]

-

InChI Key: ZHQJAXDFUQTSNK-UHFFFAOYSA-N[2]

Physicochemical Properties

Quantitative data for the specific title compound is sparse in publicly available literature. The table below summarizes key properties, including data for the hydrochloride salt where specified.

| Property | Value | Source(s) |

| Molecular Weight | 262.35 g/mol (Free Base) | Calculated |

| 298.81 g/mol (HCl Salt) | [2] | |

| Exact Mass | 298.14500 Da (HCl Salt) | [2] |

| Appearance | Solid powder (typical for similar compounds) | [4] |

| Boiling Point | ~385.7°C at 760 mmHg (Predicted for a related compound) | [5] |

| Solubility | Soluble in DMSO (for a related compound) | [4] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [6] |

Synthesis and Analytical Workflow

The synthesis of this compound typically involves a multi-step process starting from a commercially available piperidine precursor. The general strategy involves the protection of the piperidine nitrogen, followed by the introduction of the ethylamino group at the C4 position.

Conceptual Synthetic Pathway

A common and logical approach to synthesizing this molecule is through reductive amination. This process involves reacting a 4-oxo-piperidine derivative with ethylamine in the presence of a reducing agent. The N-benzyl carbamate group serves as a robust protecting group throughout this sequence.

Caption: A plausible two-step synthesis for the target compound.

This synthetic route is advantageous because the starting materials are readily available and the reactions are generally high-yielding and scalable. The choice of sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent is common for reductive aminations as it is mild and selective.

Purification and Analytical Characterization

Post-synthesis, the crude product requires purification, typically via column chromatography, followed by rigorous analytical characterization to confirm its identity and purity.

Caption: Workflow for purification and characterization.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method to assess the purity of such compounds. A typical method might use a C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid for MS compatibility.[7][8]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure, showing characteristic peaks for the benzyl, piperidine, and ethyl groups.

-

Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound.[2]

Role in Medicinal Chemistry and Drug Discovery

The N-benzyl piperidine motif is a privileged scaffold in drug discovery, frequently utilized to optimize efficacy and physicochemical properties.[9][10] This structural unit provides a three-dimensional character that can enhance target binding and improve ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[10]

A Versatile Synthetic Intermediate

This compound serves as a critical intermediate for synthesizing a range of biologically active molecules. The secondary amine provides a reactive handle for further functionalization, while the Cbz-protecting group can be readily removed under standard hydrogenolysis conditions to liberate the piperidine nitrogen for subsequent reactions.

This compound is a precursor for more complex piperidine derivatives investigated as:

-

Sigma-1 (σ1) Receptor Ligands: Used in developing treatments for neurological disorders.[11]

-

Acetylcholinesterase (AChE) Inhibitors: Investigated for the treatment of Alzheimer's disease.[12]

-

Dopamine Receptor Antagonists: Explored for applications in CNS diseases like schizophrenia and Parkinson's disease.[13]

-

Opioid Receptor Modulators: The core piperidine structure is central to many potent analgesics, including fentanyl and its derivatives.[14]

Caption: Applications of the core scaffold in developing targeted therapies.

The N-benzyl group itself can be crucial for activity, providing key cation-π or π-π interactions with the target protein's active site.[9][10]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. The information below is based on data for the hydrochloride salt and structurally similar compounds.

Hazard Identification and Precautions

-

Hazard Class: May cause skin and serious eye irritation.[5][15] May be harmful if swallowed.[5]

-

Handling Precautions:

-

Handle in a well-ventilated place or under a chemical fume hood.[2][16]

-

Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][15]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools to prevent fire from electrostatic discharge.[2]

-

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][16] For long-term stability, storage at -20°C is recommended for some related compounds.[4]

-

Incompatible Materials: Avoid strong oxidizing agents, acids, and bases.[16][17]

-

Stability: The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen) is advisable to maintain product quality.[16]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its structural features, particularly the reactive secondary amine and the N-benzyl piperidine core, make it a foundational element in the synthesis of numerous compounds with significant therapeutic potential, especially in the realm of CNS disorders. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in research and development.

References

-

SIELC Technologies. (2018). 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

-

SIELC Technologies. (2018). 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. Available at: [Link]

-

PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. ResearchGate. Available at: [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Ishiwata, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

-

PubChem. 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

PubChem. Benzyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. 1-Boc-4-AP. Available at: [Link]

-

Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

-

ChemRxiv. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available at: [Link]

-

ResearchGate. N‐Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

Sources

- 1. This compound | C15H22N2O2 | CID 23369962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 1202990-43-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. benzyl 4-(methylamino)piperidine-1-carboxylate | CAS 405057-75-2 | Sun-shinechem [sun-shinechem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 1027-91-4|1-Benzyl-4-(ethylamino)piperidine-4-carboxamide|BLD Pharm [bldpharm.com]

- 7. 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide | SIELC Technologies [sielc.com]

- 8. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | SIELC Technologies [sielc.com]

- 9. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Benzyl 4-(ethylamino)piperidine-1-carboxylate

This document provides an in-depth technical overview of Benzyl 4-(ethylamino)piperidine-1-carboxylate, a key chemical intermediate. The guide is tailored for researchers, scientists, and professionals in drug development, offering insights into its physicochemical properties, analytical characterization, and handling.

Chemical Identity and Structure

This compound is a disubstituted piperidine derivative. The core structure features a piperidine ring N-substituted with a benzyloxycarbonyl (Cbz or Z) protecting group and substituted at the 4-position with an ethylamino group. This specific arrangement of functional groups makes it a valuable building block in medicinal chemistry.

The primary identifier for this compound is its CAS Number: 159874-38-1 [1]. Its molecular formula is C15H22N2O2, corresponding to a molecular weight of 262.35 g/mol [1]. For many applications and commercial purposes, it is also available as a hydrochloride salt (CAS No.: 1202990-43-9) with a molecular formula of C15H23ClN2O2 and a molecular weight of 298.81 g/mol [2].

Table 1: Core Chemical Identifiers

| Identifier | Value (Free Base) | Value (HCl Salt) | Source(s) |

| IUPAC Name | This compound | This compound hydrochloride | [1] |

| CAS Number | 159874-38-1 | 1202990-43-9 | [1][2] |

| Molecular Formula | C15H22N2O2 | C15H23ClN2O2 | [1][2] |

| Molecular Weight | 262.35 g/mol | 298.81 g/mol | [1][2] |

| InChIKey | ZHQJAXDFUQTSNK-UHFFFAOYSA-N | ZHQJAXDFUQTSNK-UHFFFAOYSA-N | [2] |

Physicochemical Characteristics

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence formulation, route of administration, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles in drug discovery.

Table 2: Key Physicochemical Properties

| Property | Value | Notes & Significance |

| Appearance | Solid powder | Typical for compounds of this molecular weight. |

| XLogP3 | 3.5 | This calculated value indicates good lipophilicity, suggesting potential for membrane permeability. |

| PSA (Polar Surface Area) | 41.6 Ų | The polar surface area is within the range typical for orally bioavailable drugs. |

| Solubility | Soluble in DMSO | A common solvent for storing and handling compounds for biological screening[3]. |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is essential. This is achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of protons. Key expected signals include:

-

A multiplet in the aromatic region (~7.3 ppm) corresponding to the five protons of the benzyl group.

-

A singlet at ~5.1 ppm for the two benzylic protons (-O-CH₂-Ph).

-

Signals for the piperidine ring protons, typically appearing as complex multiplets between 1.0 and 4.0 ppm[4].

-

Signals corresponding to the ethyl group: a quartet for the methylene (-CH₂-) and a triplet for the methyl (-CH₃) protons.

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon framework. Expected signals would correspond to the aromatic carbons, the carbonyl carbon of the carbamate (~155 ppm), the benzylic carbon, and the distinct carbons of the piperidine and ethyl groups[5].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be [M+H]⁺ at m/z 263.17 for the free base[4].

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical intermediates. A robust reversed-phase HPLC method is crucial for quality control.

Causality in Method Development: The choice of a C18 column is standard for moderately polar compounds like this piperidine derivative[4]. The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte. An acid additive, such as formic acid or trifluoroacetic acid (TFA), is critical for protonating the basic nitrogen atoms, which results in sharper, more symmetrical peaks and reproducible retention times[4][6]. UV detection is suitable due to the presence of the benzyl chromophore[4].

Protocol: Purity Determination by Reversed-Phase HPLC

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL[4].

Role in Drug Discovery & Medicinal Chemistry

The N-benzyl piperidine (N-BP) fragment is a privileged scaffold in drug discovery[7][8]. Its structural flexibility and three-dimensional nature are highly valued by medicinal chemists. The N-benzyl group can engage in crucial cation-π and π-π interactions with target proteins, while the piperidine ring enhances solubility and provides vectors for further chemical modification to optimize ADMET properties[7][8].

This compound serves as a precursor for more complex molecules. For instance, similar structures are intermediates in the synthesis of potent and selective enzyme inhibitors or receptor modulators[9]. The secondary amine (ethylamino group) provides a reactive handle for elaboration through reactions like amidation, reductive amination, or alkylation, while the Cbz group offers stable protection for the piperidine nitrogen that can be removed under standard hydrogenolysis conditions.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of the compound and ensure user safety.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear suitable protective clothing, gloves, and eye/face protection to avoid contact with skin and eyes[2][10]. Avoid the formation of dust and aerosols[2].

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[2][11]. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[12]. For long-term stability, storage at -20°C is recommended, especially for research-grade material in solution[3].

-

Safety: While specific toxicity data is limited, compounds of this class may cause skin, eye, and respiratory irritation[11]. Standard safety precautions for handling chemical reagents should be strictly followed[10][11].

Visualizing the Workflow

A logical workflow is essential for the systematic characterization of any chemical intermediate.

Caption: Workflow for the characterization and use of the title compound.

Conclusion

This compound is a well-defined chemical entity with significant utility in synthetic and medicinal chemistry. Its value is derived from the combination of a protected piperidine core and a reactive secondary amine, making it an adaptable building block. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization, is fundamental to its successful application in research and development.

References

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]

-

SIELC Technologies. 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. SIELC. Available from: [Link]

-

Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Chemical Bulletin of Kazakh National University. Available from: [Link]

-

Asian Journal of Chemistry. (2017) Vol. 29, No. 7, 1451-1455. Asian Journal of Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. 1-Benzyl-4-piperidylamine. PubChem Compound Database. Available from: [Link]

-

precisionFDA. METHYL 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLATE. precisionFDA. Available from: [Link]

-

ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. Available from: [Link]

- Alan R. Katritzky, et al. Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Google Books.

-

Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. Available from: [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]

-

Sharma, A., et al. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Available from: [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.

-

National Center for Biotechnology Information. Benzyl 4-formylpiperidine-1-carboxylate. PubChem Compound Database. Available from: [Link]

-

Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available from: [Link]

-

Cheméo. Ethyl piperidine-4-carboxylate. Cheméo. Available from: [Link]

-

Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available from: [Link]

-

Wikipedia. 1-Boc-4-AP. Wikipedia. Available from: [Link]

Sources

- 1. This compound | C15H22N2O2 | CID 23369962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. benzyl 4-(methylamino)piperidine-1-carboxylate | CAS 405057-75-2 | Sun-shinechem [sun-shinechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Structural Elucidation and Confirmation of Benzyl 4-(ethylamino)piperidine-1-carboxylate

Introduction

Benzyl 4-(ethylamino)piperidine-1-carboxylate is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer desirable pharmacokinetic properties. The precise characterization and unambiguous confirmation of the structure of such molecules are paramount in drug discovery and development to ensure safety, efficacy, and reproducibility of biological data.

This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound. As a Senior Application Scientist, the following sections are designed not merely as a list of procedures, but as a narrative that follows the logical and scientific rationale behind the analytical choices. We will delve into the core spectroscopic and chromatographic techniques, detailing not only the "how" but, more critically, the "why," to establish a self-validating system of protocols for researchers, scientists, and drug development professionals.

The Analytical Strategy: A Multi-faceted Approach

The confirmation of a chemical structure is akin to solving a puzzle. Each piece of analytical data provides a unique perspective, and only when all pieces are assembled does a clear and confident picture emerge. Our strategy for this compound will be built upon the foundational pillars of modern analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates the logical workflow for the structural elucidation process, emphasizing the synergistic interplay between different analytical techniques.

Caption: A logical workflow for the structural elucidation of a small molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR will be indispensable.

A. Proton (¹H) NMR Spectroscopy: Mapping the Proton Skeleton

Expertise & Experience: The ¹H NMR spectrum will provide a wealth of information. We anticipate signals corresponding to the benzyl group, the piperidine ring, and the ethylamino substituent. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and their splitting patterns (multiplicity) reveal the number of neighboring protons, allowing us to piece together the molecular fragments.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 | m | 5H | Ar-H | Protons of the phenyl ring of the benzyl group. |

| ~5.15 | s | 2H | -CH ₂-Ph | Methylene protons of the benzyl group, appearing as a singlet due to no adjacent protons. |

| ~4.20 | m | 2H | Piperidine-H (axial, C2/C6) | Equatorial protons on the carbons adjacent to the nitrogen of the piperidine ring, deshielded by the carbamate. |

| ~2.90 | m | 2H | Piperidine-H (equatorial, C2/C6) | Axial protons on the carbons adjacent to the nitrogen of the piperidine ring. |

| ~2.70 | m | 1H | Piperidine-H (C4) | Methine proton at the 4-position of the piperidine ring. |

| ~2.60 | q | 2H | -N-CH ₂-CH₃ | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl protons. |

| ~1.90 | m | 2H | Piperidine-H (axial, C3/C5) | Axial protons on the carbons at the 3 and 5 positions of the piperidine ring. |

| ~1.40 | m | 2H | Piperidine-H (equatorial, C3/C5) | Equatorial protons on the carbons at the 3 and 5 positions of the piperidine ring. |

| ~1.15 | t | 3H | -N-CH₂-CH ₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene protons. |

| ~1.00 | br s | 1H | -NH - | Secondary amine proton, often a broad singlet and may exchange with D₂O. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal. Integrate all signals and determine their multiplicities.

-

Confirmatory Experiment (D₂O Shake): To confirm the N-H proton, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish due to proton-deuterium exchange.

B. Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Framework

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. This is a crucial step in confirming the overall carbon count and identifying the presence of key functional groups.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C =O (carbamate) | The carbonyl carbon of the carbamate group is significantly deshielded. |

| ~137.0 | Ar-C (quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic methylene group. |

| ~128.5 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~128.0 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~127.8 | Ar-C H | Aromatic carbons of the phenyl ring. |

| ~67.0 | -C H₂-Ph | The benzylic methylene carbon. |

| ~52.0 | Piperidine-C H (C4) | The methine carbon at the 4-position of the piperidine ring. |

| ~44.0 | Piperidine-C H₂ (C2/C6) | Carbons adjacent to the nitrogen in the piperidine ring. |

| ~42.0 | -N-C H₂-CH₃ | The methylene carbon of the ethyl group. |

| ~32.0 | Piperidine-C H₂ (C3/C5) | Carbons at the 3 and 5 positions of the piperidine ring. |

| ~15.0 | -N-CH₂-C H₃ | The methyl carbon of the ethyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of scans: 1024 (or more, as ¹³C has a low natural abundance).

-

Relaxation delay: 2.0 s

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the CDCl₃ solvent signal (δ 77.16 ppm).

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis.[2][3] For this compound, we would expect to see the protonated molecular ion, which will confirm the elemental composition.

Predicted Mass Spectrum (Electrospray Ionization - ESI+):

| m/z (amu) | Ion | Rationale |

| 263.1754 | [M+H]⁺ | The protonated molecular ion. The exact mass can be used to confirm the elemental formula (C₁₅H₂₂N₂O₂). |

| 173.1386 | [M - C₇H₇O]⁺ | Loss of the benzyloxy group. |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment of benzyl groups.[4] |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization mode: Positive ion mode.

-

Mass range: m/z 50-500.

-

Source temperature: 120 °C.

-

Capillary voltage: 3.5 kV.

-

-

Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass calculated for the proposed structure (C₁₅H₂₃N₂O₂⁺). Analyze the fragmentation pattern to identify characteristic fragments.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Medium, sharp | N-H stretch | Secondary amine |

| 3050-3000 | Medium | C-H stretch | Aromatic C-H |

| 2950-2850 | Strong | C-H stretch | Aliphatic C-H |

| ~1690 | Strong | C=O stretch | Carbamate carbonyl |

| ~1500, ~1450 | Medium | C=C stretch | Aromatic ring |

| ~1230 | Strong | C-N stretch | Amine |

| ~1100 | Strong | C-O stretch | Carbamate ester |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet of the compound (if solid) in the sample holder of the FTIR spectrometer.

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the structure of this compound.

IV. High-Performance Liquid Chromatography (HPLC): Assessing Purity

Expertise & Experience: HPLC is an essential technique for determining the purity of a compound.[6][7] A well-developed HPLC method should show a single, sharp peak for the pure compound.

Experimental Protocol: HPLC Purity Assessment

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Gradient: Start with 10% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

-

Data Analysis: The purity of the compound is determined by the area percentage of the main peak.

The following diagram illustrates the relationship between the different spectroscopic data and the structural fragments of this compound.

Caption: Correlation of expected spectroscopic data with the molecular structure.

V. Conclusion: A Unified and Validated Structural Assignment

The structural elucidation of a molecule as a potential drug candidate or a critical intermediate requires a rigorous and multi-faceted analytical approach. By integrating the data from ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR, a confident and unambiguous structural assignment for this compound can be achieved. The ¹H and ¹³C NMR data provide the detailed connectivity of the carbon and proton skeleton, the mass spectrometry confirms the molecular weight and elemental composition, and the FTIR spectroscopy verifies the presence of the key functional groups. Finally, HPLC analysis ensures the purity of the sample, which is crucial for the reliability of all other analytical data. This comprehensive approach, grounded in the fundamental principles of analytical chemistry, provides a self-validating system for the confirmation of the target structure, meeting the high standards of scientific integrity required in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Fiehn, O. Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

-

Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research. [Link]

-

Nuzillard, J., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry. [Link]

-

Howarth, A., et al. (2020). DP4-AI automated NMR data analysis: straight from spectrometer to structure. Chemical Science. [Link]

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews. [Link]

-

Siddiqui, M. R., et al. (2017). Development of HPLC method to determine Piperine in different piper species. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Zins, E. L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry. [Link]

-

Al-Bayati, M. A., & Al-Azzawi, A. M. (2020). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

University of Colorado Boulder. IR Absorption Table. [Link]

-

Zins, E. L., et al. (2009). General fragmentation scheme of the benzylpyridinium ions. Journal of Mass Spectrometry. [Link]

-

Chemguide. Fragmentation Patterns in Mass Spectra. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

Sources

- 1. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Commercial availability and suppliers of Benzyl 4-(ethylamino)piperidine-1-carboxylate

An In-depth Technical Guide to Benzyl 4-(ethylamino)piperidine-1-carboxylate: Commercial Availability, Synthesis, and Applications

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure combines the versatile N-benzyl piperidine (N-BP) motif, known for imparting favorable physicochemical properties, with a reactive secondary amine that serves as a crucial handle for further chemical elaboration.[1][2] This guide provides an in-depth analysis of its commercial availability, outlines plausible synthetic routes, and discusses its applications for researchers, scientists, and drug development professionals. We will explore the compound's physicochemical properties, detail exemplary experimental protocols for its use, and provide a curated list of commercial suppliers to facilitate its procurement for research and development activities.

Introduction to this compound

Chemical Identity and Structure

This compound is a disubstituted piperidine derivative. The piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in organic synthesis, while the 4-position is functionalized with an ethylamino group. This specific arrangement of functional groups makes it a valuable intermediate for constructing more complex molecular architectures.

-

Chemical Name: this compound

-

CAS Number: 159874-38-1 (for the free base)[3]

-

Molecular Formula: C₁₅H₂₂N₂O₂[3]

-

Molecular Weight: 262.35 g/mol

-

Structure:

A common salt form is also commercially available:

Significance in Medicinal Chemistry

The N-benzyl piperidine (N-BP) scaffold is a privileged motif in drug discovery, frequently utilized to optimize efficacy and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1][2] Its three-dimensional nature and the ability of the benzyl group to engage in cation-π interactions with biological targets contribute to its widespread use.[2]

This compound is a pre-functionalized version of this valuable scaffold. The key features that make it a strategic intermediate are:

-

Orthogonal Protection: The Cbz group on the piperidine nitrogen is stable under a wide range of conditions but can be readily removed via hydrogenolysis. This allows for selective manipulation of the ethylamino group without disturbing the piperidine core.

-

Reactive Handle: The secondary amine at the C-4 position is a nucleophilic site, ideal for subsequent reactions such as acylation, alkylation, sulfonylation, and reductive amination to build molecular diversity.

-

Physicochemical Properties: The core structure provides a foundation with desirable properties like aqueous solubility (when protonated) and metabolic stability, which can be fine-tuned through further modification.[2]

Commercial Availability and Suppliers

This compound, primarily as its hydrochloride salt, is available from several chemical suppliers that specialize in building blocks for research and development. The availability from these sources indicates its utility as a non-exclusive intermediate.

| Supplier | Product Name | CAS Number | Form | Notes |

| BLD Pharm | This compound hydrochloride | 1202990-43-9 | Solid | Listed under organic building blocks.[5] |

| JHECHEM CO LTD | This compound hydrochloride | 1202990-43-9 | Solid | A China-based manufactory and trader.[4] |

Note: While the listed suppliers offer the hydrochloride salt, the free base (CAS 159874-38-1) can typically be generated in situ or sourced by custom synthesis request from these or similar vendors.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the parent compound is provided below. This data is essential for planning reactions, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₂ | PubChem[3] |

| Molecular Weight | 262.35 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Physical Form | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | 406.9±40.0 °C (Predicted) | --- |

| Solubility | Soluble in DMSO, Methanol | Sun-shinechem (for related compound)[6] |

| pKa | 10.5 (amine, predicted), -1.5 (amide, predicted) | --- |

Synthesis and Manufacturing Insights

The most logical and industrially scalable approach to synthesize this compound is through the reductive amination of a ketone precursor. This method is widely used for preparing substituted amines.

The key starting material is Benzyl 4-oxopiperidine-1-carboxylate . The synthesis proceeds as follows:

-

Imine Formation: The ketone precursor is reacted with ethylamine in a suitable solvent (e.g., methanol, dichloroethane). The reaction is often catalyzed by a mild acid to facilitate the formation of the intermediate imine or enamine.

-

Reduction: The intermediate imine is reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. STAB is often preferred in modern synthesis for its selectivity and milder reaction conditions.

Caption: Proposed synthetic pathway via reductive amination.

This synthetic route is advantageous because the starting materials are commercially available and the reaction is typically high-yielding and clean, simplifying purification.

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in the synthesis of biologically active molecules, particularly for pharmaceutical lead optimization.[1] The N-benzyl piperidine core is found in numerous approved drugs.[1][2]

Scaffold for Library Synthesis

The ethylamino group is a key point for diversification. Researchers can perform parallel synthesis to create a library of compounds by reacting this compound with various:

-

Carboxylic acids: To form a diverse set of amides.

-

Sulfonyl chlorides: To generate sulfonamides.

-

Aldehydes/Ketones: In a second reductive amination to produce tertiary amines.

This allows for the rapid exploration of the chemical space around the piperidine core to identify compounds with optimal target affinity and pharmacokinetic profiles.

Precursor for Complex Heterocycles

The compound serves as a foundational element for building more elaborate heterocyclic systems. For example, the synthesis of certain σ1 receptor ligands involves the elaboration of functionalized piperidines.[7] Similarly, it can be a key intermediate in the synthesis of analogs of fentanyl or other piperidine-based analgesics.[8]

Exemplary Experimental Protocols

The following protocols are provided as illustrative examples of how this building block can be utilized and analyzed in a laboratory setting.

Protocol: Amide Coupling with a Carboxylic Acid

This protocol describes a standard procedure for forming an amide bond, a common subsequent step for a researcher using this intermediate.

Caption: General workflow for an amide coupling reaction.

Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

-

Coupling Agent Addition: Add a peptide coupling agent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

-

Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq), to the mixture. The base scavenges the acid formed during the reaction.

-

Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Analytical HPLC Characterization

This protocol provides a method for assessing the purity of the title compound or its derivatives, adapted from a method for a structurally related compound.[9]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[9]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[9]

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and/or Mass Spectrometry (MS).

-

Injection Volume: 5-10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol.

Conclusion

This compound is a strategically important chemical intermediate that is commercially accessible to the research and drug development community. Its value lies in the combination of the well-regarded N-benzyl piperidine scaffold with a readily functionalizable ethylamino group, offering a direct route to diverse libraries of complex molecules. The straightforward synthetic access via reductive amination and the availability from commercial suppliers ensure its continued role in the discovery of novel therapeutics. This guide provides the foundational technical information required for scientists to source, handle, and effectively utilize this versatile building block in their research endeavors.

References

-

SIELC Technologies. (2018, May 16). 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. Retrieved from [Link]

-

Schepmann, C., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 1-benzyl-4-(2-phenylaminoethylamino)-piperidine. Retrieved from [Link]

-

McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

precisionFDA. (n.d.). METHYL 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLATE. U.S. Food and Drug Administration. Retrieved from [Link]

-

Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2024). N-Benzyl piperidine Fragment in Drug Discovery | Request PDF. Retrieved from [Link]

-

UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C15H22N2O2 | CID 23369962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1202990-43-9|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. benzyl 4-(methylamino)piperidine-1-carboxylate | CAS 405057-75-2 | Sun-shinechem [sun-shinechem.com]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide | SIELC Technologies [sielc.com]

Safety, handling, and storage guidelines for Benzyl 4-(ethylamino)piperidine-1-carboxylate

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of Benzyl 4-(ethylamino)piperidine-1-carboxylate

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, the following guidelines have been synthesized from information on structurally related compounds, including piperidine and carboxylate derivatives. It is imperative to conduct a thorough risk assessment before handling this compound and to consult a qualified safety professional.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development.[1] As with any novel or specialized chemical, a comprehensive understanding of its properties and associated hazards is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of the best practices for the safe handling, storage, and disposal of this compound, based on its chemical structure and the known hazards of its constituent functional groups.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C15H22N2O2 | [2] |

| CAS Number | 159874-38-1 | BLD Pharm |

| Molecular Weight | 262.35 g/mol | BLD Pharm |

| Structure | (Image of chemical structure) |

Hazard Assessment and Toxicology

Due to the absence of specific toxicological data for this compound, a precautionary approach is warranted. The hazard profile can be inferred from the piperidine, ethylamine, and benzyl carboxylate moieties.

-

Piperidine Moiety: Piperidine and its derivatives are known to be flammable and can cause severe skin burns and eye damage.[3] They can be toxic if inhaled or absorbed through the skin.[3]

-

Ethylamine Moiety: Alkylamines are typically flammable, corrosive, and can cause respiratory irritation.

-

Benzyl Carboxylate Moiety: While the benzyl and carboxylate groups are generally less hazardous, they can still pose risks. Carboxylic acid derivatives should be stored away from strong acids and bases.[4][5]

Potential Health Effects:

-

Eye Contact: May cause serious eye irritation or burns.

-

Skin Contact: May cause skin irritation or burns. Prolonged or repeated contact may be harmful.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.

Safe Handling Protocols

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

| PPE | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and aerosols. |

| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. |

| Body Protection | A lab coat, and in some cases, a chemical-resistant apron. | To protect against spills and contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of dust or vapors. |

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[6] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

-

Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible and in good working order.

Safe Handling Workflow

The following workflow is recommended for handling this compound:

Storage and Stability

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

General Storage Conditions

-

Temperature: Store in a cool, dry place.[4][5] Some sources suggest refrigeration at 2-8°C for similar compounds.[7][8]

-

Atmosphere: Store in a tightly sealed container to prevent moisture and air exposure.

-

Light: Protect from direct sunlight.

Incompatible Materials

To prevent dangerous reactions, store this compound away from:

-

Strong Oxidizing Agents: May lead to exothermic reactions.

-

Strong Acids: May react with the amine and carboxylate groups.[4]

-

Strong Bases: May hydrolyze the ester.

Emergency Procedures

In the event of an emergency, a clear and practiced response plan is vital.

Spills and Leaks

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal and Environmental Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

While specific hazard data for this compound is limited, a thorough understanding of the risks associated with its functional groups allows for the development of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can handle this compound in a safe and responsible manner, protecting themselves, their colleagues, and the environment.

References

- BioFuran Materials. (2025, November 10).

-

PubChem. This compound. Retrieved from [Link]

- Penta chemicals. (2024, May 7).

- Specification for storage and transport of carboxylic acids. (n.d.).

- Chemos GmbH&Co.KG.

- Piperidine - SAFETY D

- Carl ROTH. (2025, March 31).

- BLD Pharmatech.

- Ethyl 4-amino-1-piperidinecarboxylate Safety D

- AAPPTec, LLC. 1-Boc-4-(N-Boc-amino)

- Fisher Scientific. (2023, October 11).

- Fisher Scientific. (2010, November 5). SAFETY DATA SHEET - 1-Benzyl-4-piperidinecarboxaldehyde.

- TCI Chemicals. (2025, February 11).

-

PubChem. Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

- Cayman Chemical. (2025, August 18).

-

SIELC Technologies. (2018, May 16). 1-Benzyl-4-(ethylamino)piperidine-4-carboxamide. Retrieved from [Link]

- REDA Safe.

- MedChemExpress. (2025, December 8). Benzyl 4-(aminomethyl)

- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.

- Environmental Health & Safety. (2022, April). Chemical Storage Guidelines.

-

PubChem. Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

-

PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

Sources

- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C15H22N2O2 | CID 23369962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. biofuranchem.com [biofuranchem.com]

- 5. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]

- 6. echemi.com [echemi.com]

- 7. 1027-91-4|1-Benzyl-4-(ethylamino)piperidine-4-carboxamide|BLD Pharm [bldpharm.com]

- 8. 159874-38-1|this compound|BLD Pharm [bldpharm.com]

A Guide to Benzyl 4-(ethylamino)piperidine-1-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its unique three-dimensional structure and favorable physicochemical properties enhance drug-target interactions and improve pharmacokinetic profiles.[3][4] Within this essential class of heterocycles, Benzyl 4-(ethylamino)piperidine-1-carboxylate emerges as a particularly valuable and versatile chemical building block. This technical guide provides an in-depth exploration of its synthesis, reactivity, and strategic application in the development of complex molecular architectures, with a focus on its role in synthesizing potent therapeutic agents. We will delve into the causality behind its synthetic utility, provide validated experimental protocols, and illustrate its application through relevant case studies, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful intermediate.

Introduction: The Strategic Importance of the Piperidine Core

The six-membered piperidine heterocycle is a dominant feature in modern pharmaceuticals, appearing in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents.[1][5] Its non-planar, sp3-hybridized structure allows for precise spatial orientation of substituents, which is critical for optimizing binding affinity to biological targets.[4] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, modulating solubility and membrane permeability—key aspects of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[2]

This compound is a bifunctional building block designed for multi-step synthetic campaigns. It features two key reactive sites with orthogonally stable protecting groups:

-

A secondary ethylamino group at the C4 position, which serves as a potent nucleophile for elaboration.

-

A piperidine nitrogen (N1) protected by a benzyloxycarbonyl (Cbz or Z) group, which prevents its participation in reactions until its strategic removal is desired.

This dual-functionality allows for sequential and controlled modifications, making it an ideal starting point for constructing complex molecules, particularly in the realm of opioid analgesics and other CNS-active agents.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C15H22N2O2 | [6] |

| Molecular Weight | 262.35 g/mol | [6] |

| CAS Number | 100533-72-4 | [6] |

| Appearance | Typically an oil or low-melting solid | [7] |

| Key Functional Groups | Secondary amine, Carbamate (Cbz protected amine) | N/A |

Synthesis of the Building Block

The most common and efficient method for synthesizing this compound is through the reductive amination of a protected piperidone precursor. This approach is widely adopted in medicinal chemistry for its high yields and operational simplicity.[8]

Workflow: Synthesis via Reductive Amination

Caption: Synthesis of the target building block.

Protocol 1: Synthesis of this compound

This protocol is adapted from established reductive amination procedures used for similar piperidine scaffolds.[8][9]

-

Reaction Setup: To a round-bottom flask charged with N-benzyloxycarbonyl-4-piperidone (1.0 eq), add anhydrous dichloromethane (DCM, ~0.4 M).

-

Imine Formation: Add ethylamine (1.1 eq, typically as a solution in THF or ethanol) to the mixture. If using ethylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine. Stir at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure title compound.

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two nitrogen atoms. The Cbz group renders the N1 nitrogen non-nucleophilic, directing all initial modifications to the secondary amine at C4.

Acylation of the C4-Ethylamino Group

The secondary amine is readily acylated using acid chlorides or anhydrides in the presence of a mild base (e.g., triethylamine, DIPEA) to form a stable amide bond. This is a foundational step in the synthesis of many potent analgesics, including analogs of fentanyl.[10]

Deprotection of the N1-Cbz Group

The Cbz group is a robust protecting group, stable to a wide range of conditions. Its primary advantage is its clean and efficient removal via catalytic hydrogenolysis.

-

Mechanism: The Cbz group is cleaved by hydrogen gas (H2) in the presence of a palladium catalyst (typically Pd on carbon, Pd/C). The reaction proceeds under mild conditions and produces toluene and carbon dioxide as benign byproducts, simplifying purification.

Alkylation of the N1-Piperidine Nitrogen

Once the Cbz group is removed, the resulting secondary piperidine nitrogen becomes a strong nucleophile. It can then be alkylated with various electrophiles (e.g., alkyl halides, tosylates) to introduce desired pharmacophores. This sequential acylation-deprotection-alkylation strategy is a hallmark of synthetic routes toward complex piperidine-based drugs.[9][10]

Application Case Study: Synthesis of a Fentanyl Analog

To illustrate the practical utility of this building block, we will outline a synthetic pathway to a novel fentanyl analog. Fentanyl and its derivatives are potent µ-opioid receptor agonists, and their synthesis is a classic example of piperidine scaffold elaboration.[9][11]

Workflow: Multi-step Synthesis from the Building Block

Caption: Synthetic pathway to a fentanyl analog.

Protocol 2: Synthesis of a Fentanyl Analog

This protocol demonstrates the sequential modification strategy.

-

Step 1: Acylation. Dissolve this compound (1.0 eq) and diisopropylethylamine (DIPEA) (2.0 eq) in DCM. Cool to 0 °C and add propionyl chloride (1.5 eq) dropwise. Allow to warm to room temperature and stir for 2 hours.[10] Work up with aqueous NaHCO3, extract with DCM, dry, and concentrate to obtain the N-propionyl intermediate.

-

Step 2: Cbz Deprotection. Dissolve the intermediate from Step 1 in methanol. Add 10% Palladium on carbon (Pd/C) (5-10 mol%). Purge the flask with hydrogen gas (H2) and maintain a hydrogen atmosphere (e.g., using a balloon). Stir vigorously for 4-8 hours until TLC indicates complete consumption of the starting material. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the deprotected piperidine.

-

Step 3: N-Alkylation. Combine the deprotected piperidine (1.0 eq), 2-(bromoethyl)benzene (1.1 eq), and cesium carbonate (Cs2CO3) (1.5 eq) in acetonitrile.[8][9] Heat the mixture to 80 °C and stir for 12-16 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify by column chromatography or crystallization to yield the final fentanyl analog.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that enables efficient and controlled access to complex molecular targets. Its pre-installed, orthogonally protected nitrogen centers allow for a logical and high-yielding synthetic sequence crucial for modern drug discovery. By understanding its synthesis, reactivity, and the strategic rationale behind its use, researchers can effectively employ this scaffold to accelerate the development of novel therapeutics, particularly in the fields of neurology and pain management. Its versatility ensures its continued relevance as a core component in the medicinal chemist's molecular toolbox.

References

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC Source: PubMed Central URL: [Link]

-

Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

-

Title: Fentanyl Synthesis Using N-BOC-4-Piperidinone Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

-

Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

-

Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: ResearchGate URL: [Link]

-

Title: An efficient, optimized synthesis of fentanyl and related analogs Source: OSTI.GOV URL: [Link]

-

Title: this compound | C15H22N2O2 Source: PubChem URL: [Link]

-

Title: Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications Source: PubMed Central URL: [Link]

-

Title: N-Benzyl piperidine Fragment in Drug Discovery Source: PubMed URL: [Link]

-

Title: N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF Source: ResearchGate URL: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. benzyl 4-acetylpiperidine-1-carboxylate | 160809-34-7 [chemicalbook.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

- 11. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemical Versatility of Benzyl 4-(ethylamino)piperidine-1-carboxylate: A Technical Guide to Novel Compound Synthesis

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast array of clinically successful drugs.[1][2] Its conformational flexibility and synthetic tractability make it a privileged structure in drug design. This guide focuses on a particularly valuable building block: Benzyl 4-(ethylamino)piperidine-1-carboxylate. We will explore its synthetic potential, moving beyond rote protocols to dissect the underlying chemical principles that empower researchers to generate diverse libraries of novel compounds. This document serves as a technical resource for scientists engaged in drug discovery, offering detailed methodologies, mechanistic insights, and a strategic framework for leveraging this versatile intermediate.

Introduction: The Strategic Value of the 4-Aminopiperidine Core

This compound is a trifunctional molecule of significant strategic value. The benzyl carbamate (Cbz) protecting group offers robust protection of the piperidine nitrogen, yet it can be readily cleaved under specific conditions, revealing a secondary amine for further functionalization.[3][4] The secondary ethylamino group is a nucleophilic handle ripe for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements. Finally, the piperidine ring itself provides a three-dimensional framework that can be tailored to interact with biological targets.

The 4-aminopiperidine motif is a key structural feature in numerous approved drugs, underscoring its therapeutic relevance.[5] For instance, this scaffold is found in compounds targeting a range of conditions, from central nervous system disorders to infectious diseases.[6] The ability to readily derivatize this core structure makes it an invaluable starting point for lead optimization campaigns.

Key Synthetic Transformations: A Mechanistic Approach

The synthetic utility of this compound hinges on three primary classes of reactions targeting the secondary ethylamino group, followed by the strategic deprotection of the piperidine nitrogen.

N-Acylation: Forging the Amide Bond

The formation of an amide bond is a fundamental transformation in medicinal chemistry, and the secondary amine of our starting material is a prime candidate for this reaction.[7] This can be achieved through various amide coupling protocols, each with its own merits.[8]

Mechanism: The core principle of amide coupling involves the activation of a carboxylic acid to a more electrophilic species, which is then susceptible to nucleophilic attack by the amine.[9] Common coupling reagents like HATU or EDC/HOBt facilitate this by forming highly reactive intermediates.[10] Alternatively, the conversion of the carboxylic acid to an acyl chloride provides a highly reactive electrophile for the acylation reaction.[11]

N-Alkylation and Reductive Amination: Expanding the Side Chain

Introducing alkyl substituents on the ethylamino nitrogen can significantly modulate a compound's physicochemical properties and biological activity. This can be accomplished through direct N-alkylation with alkyl halides or, more versatilely, via reductive amination.[12]

Mechanism: Reductive amination involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone.[13] This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the corresponding tertiary amine.[2] This method is highly efficient and tolerates a wide range of functional groups.

Urea and Sulfonamide Formation: Introducing Hydrogen Bond Donors and Acceptors

The synthesis of ureas and sulfonamides introduces functionalities capable of participating in crucial hydrogen bonding interactions with biological targets.

Urea Synthesis: Ureas can be synthesized by reacting the secondary amine with an isocyanate.[14] Alternatively, a two-step procedure involving reaction with 4-nitrophenyl-N-benzylcarbamate followed by hydrogenolysis offers a versatile route to monosubstituted ureas.[15]

Sulfonamide Synthesis: Sulfonamides are readily prepared by reacting the amine with a sulfonyl chloride in the presence of a base.

Deprotection of the Benzyl Carbamate (Cbz): Unveiling the Piperidine Nitrogen

The Cbz group is a robust protecting group that can be selectively removed to allow for further derivatization of the piperidine nitrogen. The most common method for Cbz deprotection is catalytic transfer hydrogenation.[16]

Mechanism: In catalytic transfer hydrogenation, a hydrogen donor, such as ammonium formate or cyclohexene, is used in conjunction with a palladium catalyst (e.g., Pd/C) to reduce the benzyl carbamate.[17] This process is advantageous as it avoids the need for high-pressure hydrogen gas.[4] Acid-mediated deprotection offers a metal-free alternative.[18]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.

General Protocol for N-Acylation

-

To a solution of this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0 °C, add HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

-

Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Protocol for Reductive Amination

-

To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in anhydrous 1,2-dichloroethane (DCE) or DCM, add sodium triacetoxyborohydride (1.5 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

General Protocol for Cbz Deprotection

-

To a solution of the Cbz-protected piperidine (1.0 eq.) in methanol or ethanol, add ammonium formate (5.0 eq.) and 10% Palladium on carbon (10% w/w).

-

Reflux the mixture for 1-4 hours, monitoring the reaction by TLC.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Data Presentation

The following table summarizes representative yields for the key synthetic transformations described above. These values are illustrative and can vary depending on the specific substrates and reaction conditions.

| Reaction Type | Reagents and Conditions | Starting Material | Product | Yield (%) |

| N-Acylation | Acetic Anhydride, Et₃N, DCM, rt, 12h | This compound | Benzyl 4-(N-ethylacetamido)piperidine-1-carboxylate | ~85-95% |

| Reductive Amination | Acetone, NaBH(OAc)₃, DCE, rt, 18h | This compound | Benzyl 4-(ethyl(isopropyl)amino)piperidine-1-carboxylate | ~70-85% |